N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a benzamide scaffold substituted with a tetrazole group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and modulates electronic properties, making it pharmacologically relevant .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(12-3-1-2-4-13(12)21-10-17-19-20-21)18-11-5-6-14-15(9-11)24-8-7-23-14/h1-6,9-10H,7-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCMGYBXUDZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reaction: The final step involves coupling the benzodioxin and tetrazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzodioxin moiety fused with a tetrazole ring, which is known for enhancing pharmacological properties. The synthesis typically involves:
- Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine, which is reacted with appropriate acylating agents to form the benzamide structure.
- Tetrazole Formation : The incorporation of the tetrazole ring can be achieved via cyclization reactions involving azides and alkynes or through the reaction of hydrazines with carbonyl compounds.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide. For instance:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxin have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain .
Therapeutic Applications
- Diabetes Management : The compound's derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels in Type 2 Diabetes Mellitus (T2DM) patients .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that synthesized sulfonamides containing the benzodioxin moiety exhibited significant inhibition against acetylcholinesterase and α-glucosidase enzymes. The synthesized compounds were subjected to various biological assays to evaluate their therapeutic potential against T2DM and Alzheimer's disease .
Case Study 2: Structure-Activity Relationship (SAR)
Research conducted on related benzodioxin derivatives has established a structure-activity relationship that correlates specific functional groups with enhanced biological activity. This understanding aids in the rational design of more potent derivatives targeting specific pathways involved in disease mechanisms .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, biological activities, and applications of the target compound and its analogues:
Key Differences and Implications
Functional Groups and Bioactivity: Target Compound: The tetrazole group (pKa ~4.9) acts as a carboxylic acid bioisostere, offering improved metabolic stability and hydrogen-bonding capacity compared to carboxylates. This may enhance target binding in enzymes or receptors sensitive to acidic moieties. D4476: The imidazole-pyridine substituent likely engages in π-π stacking and metal coordination, explaining its immunomodulatory activity via Treg cell inhibition . Sulfonylamino Derivative (CAS 377760-55-9): The 4-fluorophenylsulfonamide group enhances lipophilicity and metabolic stability, common in kinase inhibitors or anti-inflammatory agents .
Synthetic Routes :
- The target compound is likely synthesized via coupling of 2-(1H-tetrazol-1-yl)benzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, analogous to methods in (thiosemicarbazide coupling) and (benzamide formation via acyl chloride) .
- Trazpirobenum’s complex substituents (difluoropropanamido-indazol) suggest multi-step synthesis involving Suzuki couplings or nucleophilic substitutions .
Spectroscopic Characterization :
- The tetrazole group in the target compound would exhibit IR absorption near 1600–1645 cm⁻¹ (C=N stretch), similar to compounds in and .
- ¹H NMR would show aromatic protons from the benzodioxin (δ 6.5–7.5 ppm) and tetrazole (δ 8.5–9.5 ppm for NH), distinct from sulfonamide (δ 7.8–8.2 ppm for SO₂NH) in CAS 377760-55-9 .
Therapeutic Potential: D4476’s immunomodulatory activity highlights the benzodioxin-benzamide core’s applicability in autoimmune diseases . The target compound’s tetrazole group may target angiotensin II receptors (similar to losartan) or metalloenzymes, suggesting cardiovascular or anti-inflammatory applications.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antibacterial properties, and molecular interactions.
Chemical Structure and Synthesis
The compound features a benzodioxin moiety linked to a tetrazole group through a benzamide structure. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides or sulfonamides in the presence of bases like lithium hydride or sodium carbonate. The following table summarizes the synthesis steps:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3 at room temperature | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF with lithium hydride | Targeted acetamides |
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance:
- Acetylcholinesterase Inhibition : Compounds have shown promising results against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. Inhibitors can enhance cholinergic transmission by preventing the breakdown of acetylcholine.
- α-glucosidase Inhibition : This activity is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM). Inhibiting α-glucosidase reduces glucose absorption in the intestines.
The following table summarizes the enzyme inhibition activities observed:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 12.5 |
| Compound B | α-glucosidase | 15.0 |
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. Studies indicate that certain derivatives exhibit moderate to good antibacterial activity against various strains.
The following table provides an overview of antibacterial efficacy:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 18 |
| Derivative B | Escherichia coli | 15 |
Case Studies
Several case studies have highlighted the biological potential of compounds related to this compound:
- Study on Alzheimer’s Treatment : A derivative was tested for its ability to inhibit AChE in vitro and showed a significant reduction in enzyme activity compared to controls, indicating potential for therapeutic use in Alzheimer's disease management.
- Diabetes Management : Another study focused on α-glucosidase inhibition revealed that specific derivatives could effectively lower postprandial blood glucose levels in diabetic models.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with active sites on target enzymes. This interaction can lead to either competitive or noncompetitive inhibition depending on the structural characteristics of the compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzodioxin-containing compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide?
- Methodological Answer : A two-step synthesis is typically employed:
Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in aqueous Na₂CO₃ (pH 9–10) to form the sulfonamide intermediate .
Acetamide Coupling : Use LiH in DMF to activate the sulfonamide for nucleophilic substitution with 2-bromoacetamide derivatives. Reaction completion is monitored via TLC, and products are purified via precipitation and recrystallization .
- Key Characterization : IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (methylene protons at δ 4.18 ppm), and CHN elemental analysis .
Q. How are α-glucosidase inhibition assays designed to evaluate antidiabetic potential for such compounds?
- Methodological Answer :
- Enzyme Source : α-Glucosidase from Saccharomyces cerevisiae or rat intestinal extracts.
- Assay Protocol :
Pre-incubate test compounds (10–100 µM) with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
Measure absorbance at 405 nm to quantify glucose release.
Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Reference inhibitors like acarbose (IC₅₀ 37.38 ± 0.12 µM) are used for comparison .
- Data Interpretation : Compounds with IC₅₀ < 100 µM (e.g., derivative 7k: 81.12 ± 0.13 µM) are considered moderate inhibitors .
Advanced Research Questions
Q. How do structural modifications of the benzodioxin-tetrazole scaffold influence α-glucosidase inhibition?
- Methodological Answer :
- Substituent Analysis : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring show enhanced activity due to improved enzyme binding. For example, compound 7k (4-NO₂ substitution) exhibits 2-fold higher potency than unsubstituted analogs .
- SAR Table :
| Substituent (R) | IC₅₀ (µM) | Notes |
|---|---|---|
| -H | 120.5 | Baseline |
| -NO₂ | 81.1 | Enhanced binding via polar interactions |
| -OCH₃ | 95.3 | Steric hindrance reduces activity |
Q. What strategies resolve discrepancies between in vitro enzyme inhibition and cellular activity data?
- Methodological Answer :
Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (< 1 × 10⁻⁶ cm/s) may explain poor cellular efficacy despite strong in vitro inhibition .
Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of tetrazole rings) .
Molecular Docking : Perform AutoDock/Vina simulations to validate binding poses. For example, tetrazole interactions with α-glucosidase’s catalytic dyad (Asp214/Arg439) correlate with activity .
Q. How can crystallography and computational modeling improve the design of benzodioxin derivatives?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL (via Olex2) to solve crystal structures. Key parameters:
- Resolution < 1.0 Å for accurate electron density maps.
- Refinement with anisotropic displacement parameters for heavy atoms .
- Docking Workflow :
Prepare protein (PDB: 2ZE0) with GROMACS.
Generate ligand conformers with OMEGA.
Dock using Glide (Schrödinger) and prioritize poses with hydrogen bonds to Asp568 and π-π stacking with Trp376 .
Data Contradiction Analysis
Q. Why do some benzodioxin derivatives show weak enzyme inhibition despite favorable in silico binding scores?
- Methodological Answer :
- Solubility Issues : Measure kinetic solubility in PBS (pH 7.4). Compounds with solubility < 10 µM may precipitate in assay buffers, reducing effective concentration .
- Off-Target Effects : Screen against related enzymes (e.g., α-amylase, AChE) to rule out non-specific inhibition. For example, derivative 7d inhibits AChE (IC₅₀ 45 µM), diverting its mechanism .
- Experimental Variability : Triplicate assays with SEM < 5% ensure reproducibility. Outliers may arise from improper enzyme handling (e.g., freeze-thaw cycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
